molecular formula C14H22O2 B096378 3,5,7-Trimethyladamantane-1-carboxylic acid CAS No. 15291-66-4

3,5,7-Trimethyladamantane-1-carboxylic acid

Cat. No.: B096378
CAS No.: 15291-66-4
M. Wt: 222.32 g/mol
InChI Key: DHIIUPVOLLOORM-UHFFFAOYSA-N
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Description

3,5,7-Trimethyladamantane-1-carboxylic acid (CAS: 15291-66-4) is a methyl-substituted adamantane derivative featuring a carboxylic acid group at position 1 and methyl groups at positions 3, 5, and 7 of the adamantane skeleton. This compound is synthesized via controlled crystallization from methanol, yielding high-purity (97%) crystals suitable for single-crystal X-ray diffraction (SCXRD) studies . Its rigid, lipophilic structure makes it valuable in pharmaceutical research, particularly in drug formulation and as an intermediate for active pharmaceutical ingredients (APIs).

Properties

IUPAC Name

3,5,7-trimethyladamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-11-4-12(2)6-13(3,5-11)9-14(7-11,8-12)10(15)16/h4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIIUPVOLLOORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384350
Record name 3,5,7-trimethyladamantane-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15291-66-4
Record name 3,5,7-trimethyladamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,7-trimethyladamantane-1-carboxylic acid
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Preparation Methods

Direct Carboxylation via Koch-Haaf Reaction

An alternative approach involves carboxylation of 3,5,7-trimethyladamantane using CO gas under high pressure (20–30 atm) in the presence of HF or H₂SO₄. However, this method yields <50% due to poor regioselectivity.

Oxidation of Trimethyladamantane Alcohols

Oxidation of 3,5,7-trimethyladamantan-1-ol with KMnO₄ or CrO₃ in acidic media provides the carboxylic acid, but over-oxidation and low yields (40–60%) limit its utility.

Comparative Analysis of Synthesis Methods

MethodKey StepsYield (%)Purity (%)Scalability
Ritter-HydrolysisBromination → Ritter → Hydrolysis90–95>98Industrial
Koch-HaafDirect CO insertion<5080–85Laboratory
OxidationAlcohol oxidation40–6070–75Laboratory

The Ritter-hydrolysis route remains superior due to high yield and scalability, making it the preferred method for industrial production.

Challenges and Optimization Strategies

  • Steric Hindrance : The bulky trimethyladamantane core slows reaction kinetics. Using polar aprotic solvents (DMF, DMSO) accelerates substitution steps.

  • Purification : Recrystallization from ethanol/water mixtures enhances purity by removing unreacted acetamide and inorganic salts.

  • Catalyst Recycling : Industrial processes recover H₂SO₄ via distillation, reducing waste.

Chemical Reactions Analysis

Types of Reactions: 3,5,7-Trimethyladamantane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5,7-Trimethyladamantane-1-carboxylic acid is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules .

Biology: In biological research, this compound is used to study the effects of adamantane derivatives on cellular processes. It serves as a model compound to investigate the interactions of adamantane-based drugs with biological targets .

Medicine: Its structural similarity to known drugs like amantadine and memantine makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3,5,7-Trimethyladamantane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. The methyl groups contribute to the hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of Adamantane-Based Carboxylic Acids
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Characteristics Purity (Commercial)
Adamantane-1-carboxylic acid C₁₁H₁₆O₂ 180.24 Not reported Soluble in polar solvents ≥97%
3,5-Dimethyladamantane-1-carboxylic acid (Dimet-ada) C₁₃H₁₉O₂ 207.29 Not reported Crystallizes in ethyl acetate 97%
3,5,7-Trimethyladamantane-1-carboxylic acid (Trimet-ada) ~C₁₄H₂₁O₂* ~230.77† Not reported Crystallizes in methanol 97%
1,3,5,7-Adamantanetetracarboxylic acid C₁₄H₁₆O₈ 312.27 233–240 Water and organic solvents 95–97%
3-Ethyladamantane-1-carboxylic acid Not reported Not reported Not reported Discontinued (low demand) N/A

*Theoretical formula based on adamantane backbone and substituents.
†Calculated from experimental 30 mg / 0.13 mmol = ~230.77 g/mol .

Key Observations :

  • Lipophilicity: Trimet-ada’s three methyl groups enhance lipophilicity compared to Dimet-ada and the unsubstituted adamantane-1-carboxylic acid, affecting solubility and crystallization behavior. Trimet-ada requires methanol (polar protic solvent) for crystallization, whereas Dimet-ada uses ethyl acetate (less polar) .
  • Thermal Stability : The tetracarboxylic derivative (1,3,5,7-Adamantanetetracarboxylic acid) exhibits a high melting point (233–240°C) due to strong intermolecular hydrogen bonding from four carboxyl groups .
Table 2: Commercial Availability and Demand
Compound Supplier(s) Annual Sales (Bottles) Price Range (USD)
Trimet-ada Sigma-Aldrich, Kanto Reagents 11 (2015) Not reported
Dimet-ada CymitQuimica Not reported €57.00/g
1,3,5,7-Adamantanetetracarboxylic acid Matrix Scientific, Crysdot Low volume $505.16–$5400

Insights :

  • Trimet-ada’s niche demand contrasts with the discontinued status of 3-ethyladamantane-1-carboxylic acid, highlighting the challenges of balancing steric bulk and synthetic feasibility .
  • The tetracarboxylic acid’s high cost reflects its specialized role in advanced material science .

Functional Comparisons

  • Biological Interactions : Increased lipophilicity may enhance membrane permeability in drug candidates but could reduce aqueous solubility, necessitating formulation adjustments .
  • Thermal Behavior : The tetracarboxylic acid’s high melting point underscores its stability in high-temperature applications, unlike Trimet-ada, which lacks such data .

Biological Activity

3,5,7-Trimethyladamantane-1-carboxylic acid (TMA-1) is a compound derived from adamantane, a bicyclic hydrocarbon known for its unique structural properties and biological activity. This article explores the biological activity of TMA-1, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TMA-1 is characterized by its adamantane backbone with three methyl groups at positions 3, 5, and 7 and a carboxylic acid functional group at position 1. This structure contributes to its hydrophobic properties and potential interactions with biological targets.

Property Value
Molecular Formula C13H22O2
Molecular Weight 210.32 g/mol
CAS Number 15291-66-4
Solubility Soluble in organic solvents; limited solubility in water

The biological activity of TMA-1 is primarily attributed to its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzyme active sites, modulating their function. Additionally, the methyl groups enhance hydrophobic interactions, potentially increasing binding affinity to receptors and enzymes involved in cellular signaling pathways .

Key Mechanisms:

  • Enzyme Modulation : TMA-1 can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, similar to other adamantane derivatives like amantadine and memantine.

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of adamantane derivatives. For instance, compounds derived from adamantane have shown significant protection against seizures induced by pentylenetetrazole (PTZ). In these studies, TMA-1 exhibited a notable increase in latency to seizure onset and a reduction in seizure duration, suggesting its potential as an anticonvulsant agent .

Neuroprotective Effects

TMA-1 has been explored for its neuroprotective effects. Its structural similarity to known neuroprotective agents suggests that it may offer therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease. The compound's ability to modulate glutamate receptors could play a role in protecting neurons from excitotoxicity .

Study on Anticonvulsant Activity

In a study evaluating the anticonvulsant effects of adamantane derivatives, TMA-1 was tested alongside several synthesized compounds. Results indicated that TMA-1 significantly increased the latency of seizures and reduced their severity compared to control groups. Molecular docking studies suggested that GABA-A receptors might be involved as potential targets for this compound .

Research on Neuroprotection

Another study focused on the neuroprotective properties of TMA-1 in cellular models of oxidative stress. The findings revealed that TMA-1 could reduce markers of oxidative damage in neuronal cells, supporting its potential use in neurodegenerative disease therapies .

Q & A

Basic: How can the synthesis of 3,5,7-Trimethyladamantane-1-carboxylic acid be optimized for high purity and yield?

Methodological Answer:
The synthesis typically involves sequential alkylation and carboxylation of adamantane derivatives. Key steps include:

  • Methylation: Use methylating agents (e.g., methyl iodide) under acidic conditions to introduce methyl groups at the 3, 5, and 7 positions of adamantane. Lewis acid catalysts like ZnI₂ improve regioselectivity .
  • Carboxylation: Introduce the carboxylic acid group via CO₂ insertion under high pressure or using Grignard reagents followed by oxidation. Optimizing reaction temperature (25–50°C) and solvent polarity (e.g., THF or DMF) enhances yield .
  • Purification: Recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Methyl groups appear as singlets at δ 0.9–1.2 ppm, while adamantane cage protons resonate at δ 1.5–2.1 ppm. The carboxylic proton is observed at δ 12–13 ppm (broad) .
    • ¹³C NMR: Carboxylic carbon at δ 175–180 ppm; quaternary carbons of the adamantane backbone at δ 35–45 ppm .
  • Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 223.18 (calculated for C₁₄H₂₀O₂) confirms molecular weight .
  • X-ray Crystallography: Resolves spatial arrangement, particularly methyl group orientation and carboxylic acid hydrogen bonding .

Basic: How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC Validation:
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA) at 1 mL/min.
    • Validation Parameters: Linearity (R² > 0.99 in 0.1–100 µg/mL), LOD (0.05 µg/mL), LOQ (0.1 µg/mL), and recovery (>95% in spiked plasma) .
  • LC-MS/MS: MRM transitions (m/z 223 → 179) improve specificity in biological samples .

Advanced: What isotopic labeling strategies are effective for mechanistic studies of this compound in catalytic reactions?

Methodological Answer:

  • ¹³C Labeling: Synthesize the compound using trimethylsilyl cyanide-¹³C to label the carboxylic carbon. Track reaction intermediates via ¹³C NMR (e.g., δ 175–180 ppm for labeled COOH) .
  • Deuterium Exchange: Use D₂O under acidic conditions to replace labile protons (e.g., carboxylic -OH) for kinetic isotope effect studies .
  • Applications: Elucidate pathways in acid-catalyzed rearrangements or enzyme-mediated transformations .

Advanced: How can contradictory biological activity data (e.g., neuroprotective vs. cytotoxic effects) be resolved?

Methodological Answer:

  • Dose-Response Studies: Test concentrations from 1 nM–100 µM in neuronal cell lines (e.g., SH-SY5Y). Neuroprotection may occur at low doses (EC₅₀ ~10 nM), while cytotoxicity dominates at >50 µM .
  • Orthogonal Assays: Combine MTT assays with caspase-3 activation measurements to distinguish cytoprotection from apoptosis .
  • In Vivo Validation: Use rodent models of neurodegeneration (e.g., scopolamine-induced memory impairment) to confirm therapeutic windows .

Advanced: What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to NMDA receptors (PDB ID: 2A5S). The adamantane cage occupies hydrophobic pockets, while the carboxylate group interacts with Arg523 .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Modeling: Correlate substituent electronegativity with antiviral IC₅₀ values to guide structural modifications .

Advanced: How does the compound’s stability vary under catalytic or high-temperature conditions?

Methodological Answer:

  • Thermal Stability: TGA analysis shows decomposition onset at 220°C. Store at −20°C in argon to prevent oxidation .
  • Catalytic Degradation: In presence of Pd/C and H₂, the adamantane backbone remains intact, but the carboxylic acid may decarboxylate to 3,5,7-trimethyladamantane above 150°C .
  • pH Stability: Stable in pH 2–7 (aqueous buffers); degrades in alkaline conditions (pH >9) via deprotonation and ring strain .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement inline FTIR to monitor methylation completion (disappearance of adamantane C-H stretches at 2900 cm⁻¹) .
  • Design of Experiments (DoE): Optimize parameters (e.g., catalyst loading, reaction time) using response surface methodology (RSM) .
  • Crystallization Control: Use seeded cooling crystallization with a 5% seed load to ensure consistent particle size distribution (D90 <50 µm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3,5,7-Trimethyladamantane-1-carboxylic acid
Reactant of Route 2
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3,5,7-Trimethyladamantane-1-carboxylic acid

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